

An In-depth Technical Guide to the Molecular Structure and Properties of Dimefluthrin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimefluthrin*

Cat. No.: *B1295995*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, synthesis, toxicology, and analytical methods for the synthetic pyrethroid insecticide, **Dimefluthrin**.

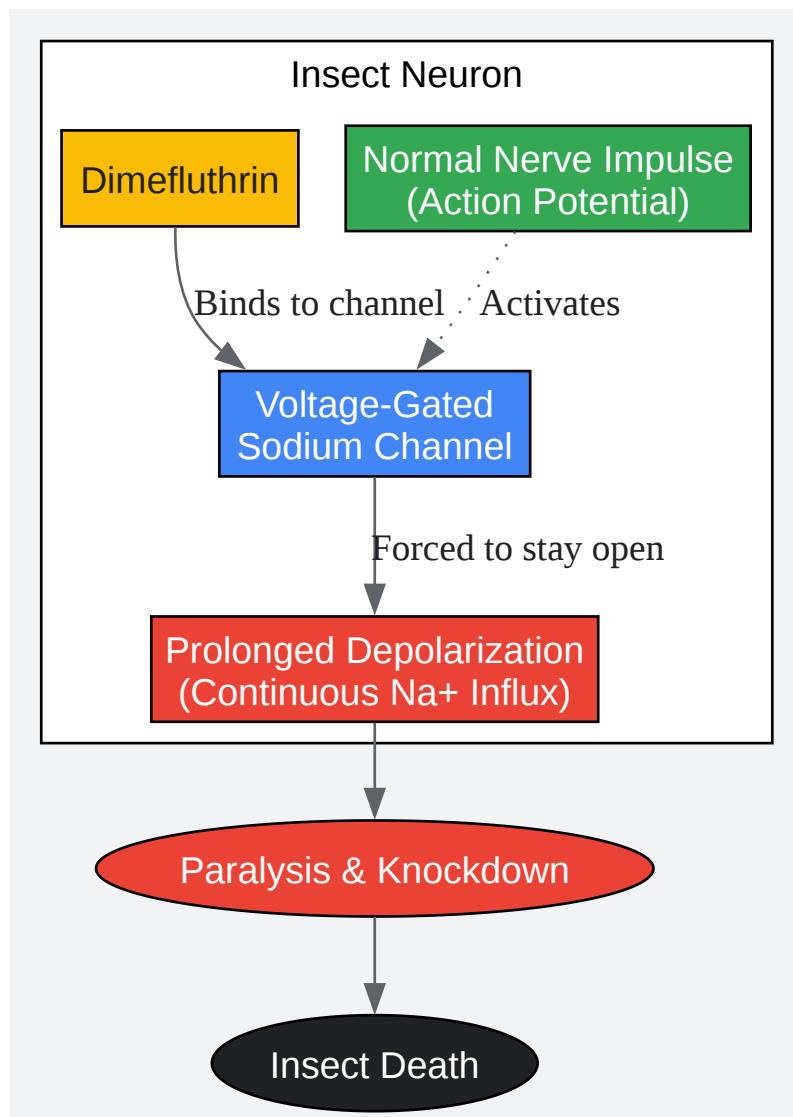
Molecular Identity and Physicochemical Properties

Dimefluthrin is a potent, broad-spectrum pyrethroid insecticide valued for its high efficacy and rapid knockdown effect against various pests, particularly mosquitoes.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its chemical structure incorporates a tetrafluorinated benzyl group, which enhances its insecticidal potency.[\[2\]](#)

Key Identifiers:

- IUPAC Name: [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- CAS Number: 271241-14-6[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[8\]](#)
- Molecular Formula: C₁₉H₂₂F₄O₃[\[4\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)
- SMILES: CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)CO)F)F)C[\[4\]](#)[\[5\]](#)
- InChI Key: OOWCJRMYMAAMSOH-UHFFFAOYSA-N[\[2\]](#)[\[4\]](#)[\[5\]](#)

Caption: 2D Molecular Structure of **Dimefluthrin**.


The physicochemical properties of **Dimefluthrin** are summarized in the table below. These characteristics are crucial for determining its environmental fate, designing formulations, and developing analytical methods.

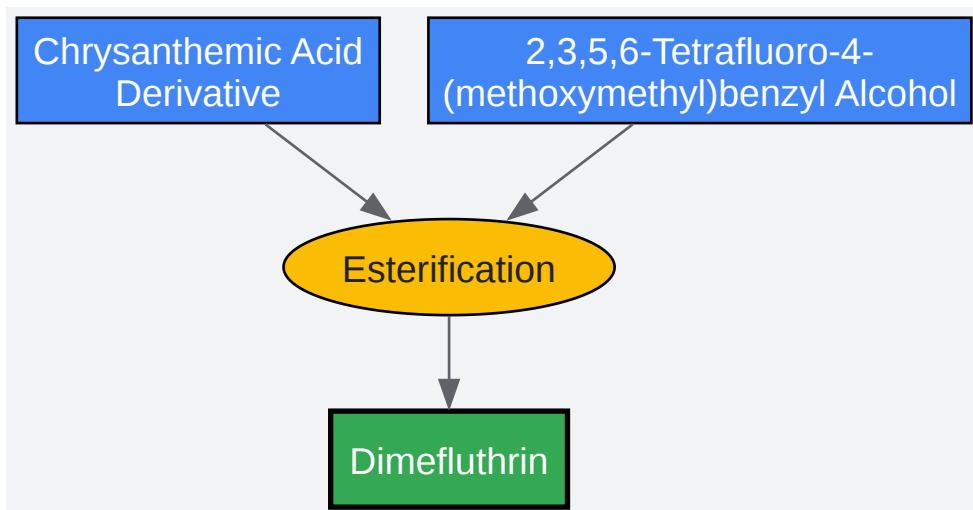
Property	Value	Reference(s)
Molecular Weight	374.37 g/mol	[6][8][9]
Physical State	Pale yellow liquid	[10]
Boiling Point	352.4 ± 42.0 °C (Predicted)	[9][11]
Flash Point	161.4 °C	[9][11][12]
Vapor Pressure	3.84 x 10 ⁻⁵ mmHg at 25°C (0.91 mPa at 20°C)	[9][11][12]
Water Solubility	2.0 mg/L at 20°C	[2]
Solubility (Organic)	Soluble in Benzene, DMSO, Methanol; Miscible with Acetone, Ethanol	[9][13]
Log P (Octanol/Water)	5.4 - 5.5	[4]
Density	~1.2 g/cm ³ (Predicted)	[11]

Mechanism of Action

Dimefluthrin, like other pyrethroid insecticides, is a neurotoxin that targets the insect's nervous system.[1][2] Its primary mode of action is the disruption of voltage-gated sodium channels, which are essential for the propagation of nerve impulses.[1][2][5][13]

Dimefluthrin binds to the sodium channels, modifying their gating kinetics. This action forces the channels to remain open for an extended period, leading to a continuous influx of sodium ions and prolonged depolarization of the neuronal membrane. The resulting hyperexcitability of the nervous system causes rapid "knockdown," paralysis, and ultimately, the death of the insect.[1][2]

[Click to download full resolution via product page](#)


Caption: **Dimefluthrin**'s mechanism of action on insect sodium channels.

Synthesis

The industrial synthesis of **Dimefluthrin** is a multi-step process. The core of the synthesis is an esterification reaction between two key intermediates:

- Chrysanthemic Acid Moiety: (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid or a derivative.[10][14]
- Alcohol Moiety: 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol.[1][2][4]

The tetrafluorobenzyl alcohol intermediate is itself synthesized from precursors like 2,3,5,6-tetrafluorobenzyl alcohol or 1,4-di(methoxymethyl)-2,3,5,6-tetrafluorobenzene through various patented methods.^{[1][2]} The final step involves coupling these two fragments to form the **Dimefluthrin** ester.

[Click to download full resolution via product page](#)

Caption: Simplified synthesis pathway of **Dimefluthrin**.

Toxicology and Metabolism

Dimefluthrin exhibits high toxicity to target insects but has a different profile for non-target organisms. While it is generally considered to have low acute toxicity for mammals via oral, dermal, and inhalation routes, prolonged exposure can have adverse effects.^{[3][15]} Studies on rodents have shown that long-term inhalation of **Dimefluthrin**-based products can lead to histopathological changes and teratogenic effects, such as reduced fetal weight and increased fetal mortality.^{[3][15]}

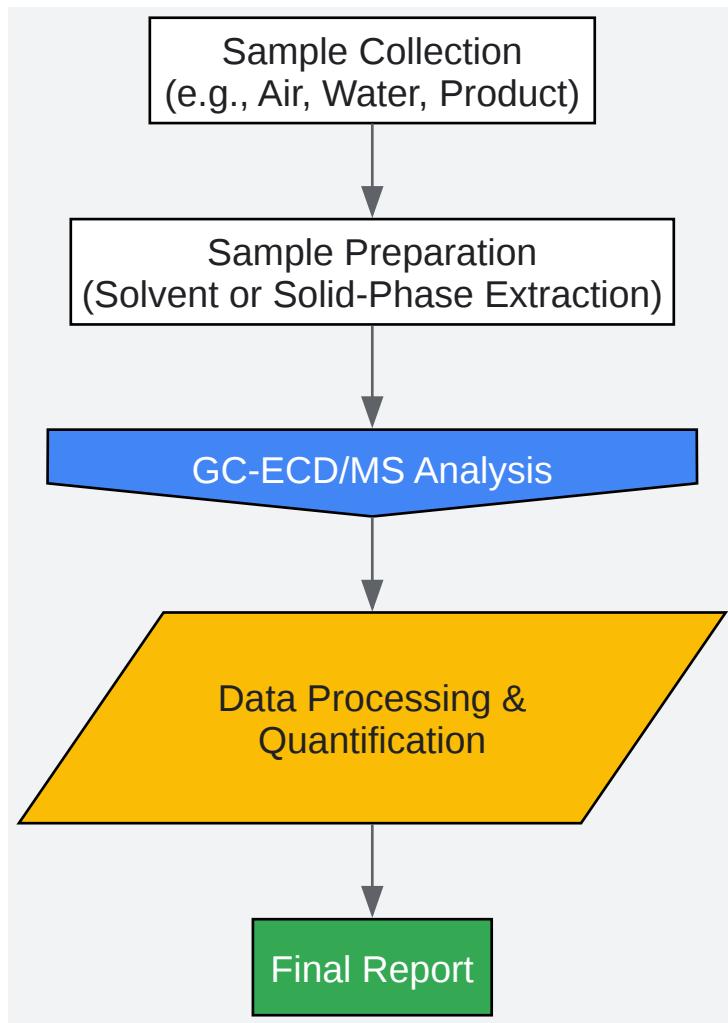
Like many pyrethroids, **Dimefluthrin** is highly toxic to aquatic organisms, and its use requires careful management to prevent contamination of water bodies.^{[7][9]}

Metabolism in insects can involve detoxification enzymes, such as cytochrome P450 monooxygenases (P450s). The efficacy of **Dimefluthrin** can be enhanced by using synergists like piperonyl butoxide (PBO), which inhibit these P450 enzymes.^[16]

Endpoint	Result	Species	Reference(s)
Acute Oral LD ₅₀	>2000 mg/kg (for a meperfluthrin-based coil, a related pyrethroid)	Rat	
Acute Dermal LD ₅₀	No data available	-	[8]
Acute Inhalation LC ₅₀	No data available	-	[8]
Aquatic Toxicity	Induces significant decrease in body weight and intestinal damage	Fish	[7][9]
Dermal/Eye Irritation	Non-irritating (for a meperfluthrin-based coil)	Rabbit	

Note: Specific LD₅₀ values for pure **Dimefluthrin** are not consistently available in public literature; data is often derived from formulated products or related compounds.

Analytical Methods


The determination of **Dimefluthrin** in various matrices, such as environmental samples, consumer products, and biological tissues, is predominantly carried out using chromatographic techniques.

Primary Analytical Techniques:

- Gas Chromatography (GC): This is the most common method for **Dimefluthrin** analysis.[9][17]
 - Detectors: Electron Capture Detector (ECD) is frequently used due to its high sensitivity to halogenated compounds like **Dimefluthrin**.[9][17] Flame Ionization Detector (FID) and Mass Spectrometry (MS) are also employed.[14][17][18]

- High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of pyrethroids, often coupled with a UV detector.[14][19]

Sample preparation is a critical step and typically involves solvent extraction or solid-phase extraction (SPE) to isolate **Dimefluthrin** from the sample matrix before chromatographic analysis.[20][21]

[Click to download full resolution via product page](#)

Caption: Typical analytical workflow for **Dimefluthrin** determination.

Experimental Protocol: GC-ECD Analysis of Dimefluthrin

This protocol is a representative example for the quantitative analysis of **Dimefluthrin** in a volatile insecticide formulation, adapted from published methods.[6][17]

1. Objective: To determine the concentration of **Dimefluthrin** in a sample using Gas Chromatography with an Electron Capture Detector (GC-ECD).

2. Materials and Reagents:

- **Dimefluthrin** analytical standard ($\geq 95\%$ purity)
- Internal Standard (e.g., Chlorpyrifos or another suitable pyrethroid)
- Toluene or Hexane (Pesticide Grade)
- Volumetric flasks, pipettes, and syringes
- GC vials (2 mL, amber)

3. Instrumentation:

- Gas Chromatograph equipped with an Electron Capture Detector (ECD).
- Capillary Column: DB-17 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness).

4. Standard Preparation:

- Stock Standard (e.g., 100 $\mu\text{g}/\text{mL}$): Accurately weigh ~ 10 mg of **Dimefluthrin** standard into a 100 mL volumetric flask and dissolve to volume with toluene.
- Internal Standard (IS) Stock (e.g., 100 $\mu\text{g}/\text{mL}$): Prepare a stock solution of the internal standard in the same manner.
- Working Standards: Prepare a series of calibration standards by diluting the stock solutions with toluene to cover the expected sample concentration range (e.g., 0.1 to 10 $\mu\text{g}/\text{mL}$). Fortify each working standard with a fixed concentration of the internal standard.

5. Sample Preparation:

- Accurately weigh a portion of the sample containing an estimated amount of **Dimefluthrin** into a volumetric flask.

- Dissolve and dilute to volume with toluene.
- Add the internal standard to the sample solution at the same concentration used in the working standards.
- Filter the solution through a 0.45 μm syringe filter into a GC vial.

6. GC-ECD Operating Conditions:

- Injector Temperature: 200-250 °C
- Detector Temperature: 300 °C
- Oven Temperature Program:
 - Initial Temperature: 180 °C, hold for 1 min.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 min at 280 °C.
- Carrier Gas: Nitrogen or Helium, at a constant flow rate (e.g., 1-2 mL/min).
- Injection Volume: 1 μL (Splitless mode).

7. Data Analysis:

- Construct a calibration curve by plotting the ratio of the **Dimefluthrin** peak area to the internal standard peak area against the concentration of **Dimefluthrin** for the working standards.
- Calculate the concentration of **Dimefluthrin** in the prepared sample solution using the calibration curve.
- Determine the final concentration in the original sample based on the initial weight and dilution factor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol - Google Patents [patents.google.com]
- 5. 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol | 83282-91-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Long-term exposure to dimefluthrin inhibits the growth of *Acrossocheilus fasciatus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. Dimefluthrin (CAS 271241-14-6) - Pyrethroid Insecticide for Research [benchchem.com]
- 10. Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)- [webbook.nist.gov]
- 11. youtube.com [youtube.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Dimefluthrin [sitem.herts.ac.uk]
- 14. 2,2-DIMETHYL-3-(2-METHYLPROP-1-ENYL)CYCLOPROPANE CARBOXYLIC ACID Nine Chongqing Chemdad Co. , Ltd [chemdad.com]
- 15. jms.mabjournal.com [jms.mabjournal.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. tantuchemicals.com [tantuchemicals.com]

- 18. Gas chromatography/negative chemical ionization mass spectrometry of transfluthrin in rat plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 20. pubs.usgs.gov [pubs.usgs.gov]
- 21. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure and Properties of Dimefluthrin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295995#molecular-structure-and-properties-of-dimefluthrin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com